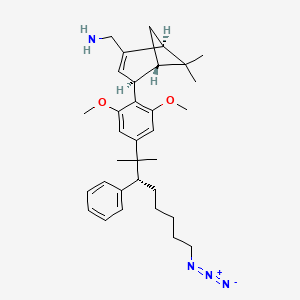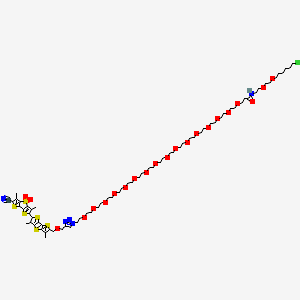
2-Isopropyl-3-methoxypyrazine-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-3-methoxypyrazine-13C3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2-isopropyl-3-methoxypyrazine, a methoxypyrazine known for its distinct odor, which can be detected at very low concentrations . The compound is often used as a tracer in various analytical and biochemical studies due to its labeled carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methoxypyrazine-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction. One common method involves the reaction of 2-chloro-3-methoxypyrazine with isopropyl magnesium bromide in the presence of a carbon-13 labeled reagent .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-3-methoxypyrazine-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines .
Applications De Recherche Scientifique
2-Isopropyl-3-methoxypyrazine-13C3 is widely used in scientific research, including:
Chemistry: As a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: In metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Employed in the food industry to study flavor compounds and their transformations.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-3-methoxypyrazine-13C3 involves its use as a tracer molecule. The labeled carbon atoms allow researchers to track the compound’s movement and transformation in various systems. This helps in understanding the molecular targets and pathways involved in its metabolism and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isobutyl-3-methoxypyrazine: Known for its strong odor and used in flavor studies.
2-Ethyl-3-methoxypyrazine: Another methoxypyrazine with distinct odor properties.
2-sec-Butyl-3-methoxypyrazine: Used in similar applications as 2-Isopropyl-3-methoxypyrazine.
Uniqueness
2-Isopropyl-3-methoxypyrazine-13C3 is unique due to its labeled carbon atoms, which make it particularly valuable in tracer studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
2-methoxy-3-(1,2,3-13C3)propan-2-ylpyrazine |
InChI |
InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3/i1+1,2+1,6+1 |
Clé InChI |
NTOPKICPEQUPPH-LQAOFMTQSA-N |
SMILES isomérique |
COC1=NC=CN=C1[13CH]([13CH3])[13CH3] |
SMILES canonique |
CC(C)C1=NC=CN=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)
![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)




![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)







